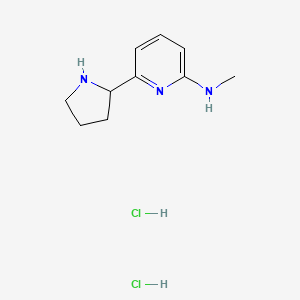
N-甲基-6-(吡咯烷-2-基)吡啶-2-胺二盐酸盐
描述
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride is a chemical compound that features a pyridine ring substituted with a pyrrolidine moiety and a methyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-2-carboxaldehyde and pyrrolidine.
Reaction Steps:
The pyridine-2-carboxaldehyde is first reacted with pyrrolidine to form an imine intermediate.
The imine is then reduced to form the corresponding amine.
Finally, the amine is methylated to produce N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation to form pyridine-N-oxide.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or acyl chlorides under acidic conditions.
Major Products Formed:
Pyridine-N-oxide: from oxidation.
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine: from reduction and methylation.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a ligand in biological studies to understand protein interactions. Medicine: Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to active sites or allosteric sites, leading to modulation of biological pathways.
相似化合物的比较
N-methyl-2-pyridone
N-ethyl-6-(pyrrolidin-2-yl)pyridin-2-amine
N-methyl-6-(piperidin-2-yl)pyridin-2-amine
Uniqueness: N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to similar compounds.
Would you like more detailed information on any specific section?
生物活性
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including receptor interactions, antimicrobial properties, and other pharmacological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Where:
- C = Carbon
- H = Hydrogen
- Cl = Chlorine
- N = Nitrogen
This structure indicates the presence of a pyridine ring and a pyrrolidine moiety, which are known to contribute to various biological activities.
Receptor Binding Affinity
Research has shown that compounds with similar structures often exhibit significant binding affinity for various receptors. For instance, pyridine derivatives have been documented to interact with adenosine receptors, particularly A2A receptors, which are implicated in numerous physiological processes including neurotransmission and immune response modulation . The specific binding affinity of N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride for these receptors remains to be fully characterized but is expected to be substantial given the structural similarities.
In Vitro Studies
Recent studies have evaluated the antimicrobial properties of related pyrrolidine derivatives. For example, certain pyrrolidine alkaloids demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL against various strains such as E. coli and Bacillus mycoides .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound 12a | 0.0048 | E. coli |
| Compound 15 | 0.0098 | Bacillus mycoides |
These findings suggest that N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride may exhibit similar antimicrobial properties, warranting further investigation into its efficacy.
Potential Therapeutic Uses
Given the structural characteristics of N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride, it may have applications in treating conditions related to the central nervous system (CNS) or as an anti-cancer agent. Compounds that share structural features with this compound have been explored for their ability to inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is crucial in various cancer therapies .
Case Studies and Research Findings
- Adenosine A2A Receptor Modulation : A study focused on optimizing chemical scaffolds similar to N-methyl derivatives showed promising results in receptor binding affinity and ligand efficiency against adenosine A2A receptors .
- Antibacterial Efficacy : Another study highlighted the antibacterial activity of pyrrolidine derivatives, suggesting that modifications in the structure could enhance their bioactivity against resistant bacterial strains .
属性
IUPAC Name |
N-methyl-6-pyrrolidin-2-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-11-10-6-2-4-9(13-10)8-5-3-7-12-8;;/h2,4,6,8,12H,3,5,7H2,1H3,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDHRGWAYNOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















